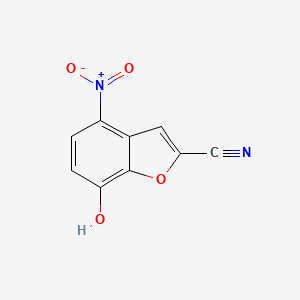
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide is an organic compound with the molecular formula C6H8N2OS2 This compound is characterized by the presence of cyano, ethylsulfanyl, and sulfanyl groups attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of 2-cyano-N-(o-tolyl)acetamide with carbon disulfide in the presence of sodium ethoxide, followed by alkylation with ethyl iodide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Medicine: Research into its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the synthesis of materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Cyano-3-(ethylsulfanyl)-3-sulfanylprop-2-enamide is unique due to the presence of both ethylsulfanyl and sulfanyl groups on the same molecule
Propriétés
Numéro CAS |
87740-52-1 |
|---|---|
Formule moléculaire |
C6H8N2OS2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
2-cyano-3-ethylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C6H8N2OS2/c1-2-11-6(10)4(3-7)5(8)9/h10H,2H2,1H3,(H2,8,9) |
Clé InChI |
UOEDIDLQYCRNIB-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C(C#N)C(=O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
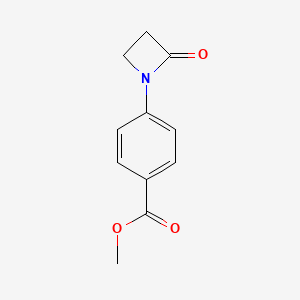
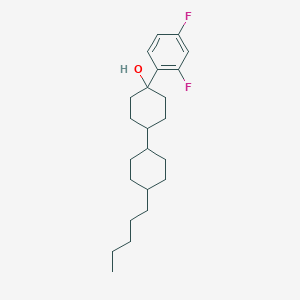
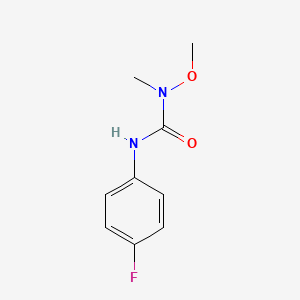
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
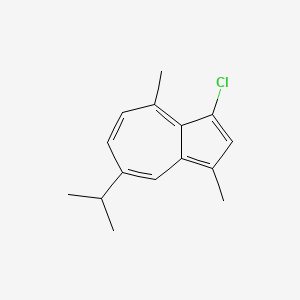

![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
